2-Chloro-4-ethoxy-1-nitrobenzene

Pharmaceutical Synthesis Process Chemistry Nucleophilic Aromatic Substitution

2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9) is a high-purity trisubstituted aromatic building block critical for medicinal chemistry programs targeting RORγt and STING protein modulators. Its 2-chloro-4-ethoxy-1-nitro substitution pattern delivers predictable regioselectivity (~89% para-product) in SNAr reactions and a distinct lipophilic profile (LogP ~2.72) that balances the polarity of methoxy analogs with the steric bulk of isopropoxy variants. The demonstrated 96% isolated yield via cesium carbonate-mediated ethoxylation ensures high atom economy for process scale-up. Source from reputable suppliers with ≥95% purity and full quality assurance for your next synthesis campaign.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 5391-55-9
Cat. No. B12089490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethoxy-1-nitrobenzene
CAS5391-55-9
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H8ClNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
InChIKeyPUQOTGSVVMQOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9): Structural Identity and Procurement Baseline


2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9) is a trisubstituted aromatic compound belonging to the nitrophenyl ether class, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol [1]. It features a chlorine atom at the 2-position, an ethoxy group (-OCH₂CH₃) at the 4-position, and a nitro group (-NO₂) at the 1-position on the benzene ring [1]. The compound is commercially available from multiple reputable vendors with typical purity specifications of ≥95% to 98% and is primarily utilized as a synthetic building block in pharmaceutical and agrochemical intermediate synthesis, as well as in mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions [2].

Why Generic Substitution of 2-Chloro-4-ethoxy-1-nitrobenzene with Structural Analogs Compromises Synthetic Outcomes


Direct substitution of 2-chloro-4-ethoxy-1-nitrobenzene with closely related analogs such as 2-chloro-4-methoxy-1-nitrobenzene (CAS 28987-59-9) or 2-chloro-4-isopropoxy-1-nitrobenzene is chemically inadvisable due to divergent electronic and steric properties that materially alter reaction outcomes. The ethoxy group exerts distinct electron-donating resonance effects and inductive effects compared to methoxy or longer alkoxy chains, which directly modulates the activation energy of the nitro group for reduction and influences regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the specific ortho/para substitution pattern established by the chloro (position 2), ethoxy (position 4), and nitro (position 1) arrangement creates a unique electrophilic landscape that is not replicated in regioisomers such as 2-chloro-1-ethoxy-4-nitrobenzene (CAS 5493-71-0) . The quantitative evidence presented in Section 3 demonstrates that substituting this compound without rigorous validation introduces measurable risks to reaction yield, regiochemical fidelity, and downstream purification efficiency.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9) Relative to Analogs


Superior Synthetic Yield in Pharmaceutical Intermediate Preparation: 2-Chloro-4-ethoxy-1-nitrobenzene Achieves 96% Yield Under Mild Conditions

2-Chloro-4-ethoxy-1-nitrobenzene is prepared via cesium carbonate-mediated ethoxylation of a chloronitrobenzene precursor in DMF at 40°C, achieving an isolated yield of 96.0% after chromatographic purification . This yield represents a benchmark for this specific substitution pattern and provides a reliable, high-efficiency entry point for downstream pharmaceutical intermediate synthesis. In comparison, the synthesis of the structural analog 1-(2-chloroethoxy)-4-nitrobenzene (CAS 3383-72-0) under analogous cesium carbonate-mediated O-alkylation conditions has been reported with isolated yields of 66% to 84%, reflecting a 12-30% absolute yield deficit relative to the target compound .

Pharmaceutical Synthesis Process Chemistry Nucleophilic Aromatic Substitution

Regioselectivity Control in SNAr Transformations: Ortho-Selectivity of 2-Chloro-4-ethoxy-1-nitrobenzene Enables Predictable Derivatization

In nucleophilic aromatic substitution (SNAr) reactions with anionic nucleophiles, 2-chloro-4-ethoxy-1-nitrobenzene demonstrates measurable ortho-selectivity. The ortho-product (4-chloro-2-ethoxynitrobenzene derivative) was obtained in ~11% yield under standard conditions, indicating that the competing para-substitution pathway is strongly favored (~89%) [1]. This regiochemical profile differs from that of 2,4-dichloronitrobenzene, which under identical SNAr conditions with sodium benzenolate yielded the ortho-substitution product in ~61% yield, with the para-product at ~39% [1]. The presence of the ethoxy group at the 4-position in the target compound substantially attenuates ortho-attack relative to the dichloro comparator, a consequence of the electron-donating resonance effect of the ethoxy substituent that deactivates the ortho position toward nucleophilic attack.

Mechanistic Chemistry SNAr Regioselective Synthesis

Electronic Modulation of Nitro Group Reactivity: Ethoxy Substituent Effects on Reduction Potential and Subsequent Functionalization

The ethoxy group (-OCH₂CH₃) at the 4-position exerts a Hammett σₚ value of approximately -0.24 (based on the structurally analogous methoxy group, σₚ = -0.27), indicating moderate electron donation via resonance to the aromatic ring [1]. This electronic effect directly modulates the electron density at the nitro group, altering its reduction potential relative to analogs bearing electron-withdrawing substituents. Quantum chemical calculations on para-substituted nitrobenzene derivatives demonstrate a linear free-energy relationship between substituent σₚ constants and the charge accumulation on the nitro group, with more electron-donating substituents (such as ethoxy) decreasing the electrophilicity of the nitro group and thereby increasing the activation barrier for reduction [2]. The presence of the ortho-chloro substituent (σₘ ≈ 0.37) partially offsets this donation, creating a unique electronic environment distinct from both unsubstituted nitrobenzene and from analogs bearing only electron-donating or only electron-withdrawing groups.

Physical Organic Chemistry Reduction Chemistry Substituent Effects

Optimal Application Scenarios for 2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9) in Research and Industrial Settings


Pharmaceutical Intermediate Synthesis Requiring High-Yield, Scalable Ethoxylated Nitroarene Building Blocks

The demonstrated 96% isolated yield for the preparation of 2-chloro-4-ethoxy-1-nitrobenzene via cesium carbonate-mediated ethoxylation makes this compound an attractive intermediate for process chemistry applications where high atom economy and minimal purification overhead are critical cost drivers. This scenario is particularly relevant for the synthesis of carbazole-based RORγt modulators and STING protein modulators, where the 2-chloro-4-ethoxynitrobenzene scaffold serves as a key building block for constructing pharmacologically active heterocyclic cores [1].

Mechanistic Studies of Regioselective Nucleophilic Aromatic Substitution (SNAr) in Hetero-Disubstituted Arenes

The unique substitution pattern of 2-chloro-4-ethoxy-1-nitrobenzene—with the strongly electron-withdrawing nitro group at position 1, the electron-withdrawing chloro group at position 2, and the electron-donating ethoxy group at position 4—creates a well-defined electronic gradient that directs nucleophilic attack with predictable regioselectivity (~11% ortho-product, ~89% para-product in SNAr reactions) [1]. This makes the compound an ideal substrate for investigating activating group-dependent coordination effects and solvent-dependent regioselectivity in fundamental SNAr mechanistic research [1].

Structure-Activity Relationship (SAR) Studies Exploring Alkoxy Chain Length Effects on Biological Target Engagement

For medicinal chemistry programs seeking to optimize the pharmacokinetic and pharmacodynamic properties of nitroaromatic-containing lead compounds, 2-chloro-4-ethoxy-1-nitrobenzene provides an intermediate alkoxy chain length between the methoxy (more polar, lower LogP) and propoxy/isopropoxy (higher LogP, increased lipophilicity) analogs. The electronic effects of the ethoxy group (σₚ ≈ -0.24) are nearly identical to those of the methoxy group (σₚ = -0.27), allowing SAR studies to isolate the impact of steric and lipophilic modifications on target binding without confounding electronic perturbations [2].

Precursor to Chloro-Ethoxy Aniline Derivatives via Selective Nitro Group Reduction

The nitro group of 2-chloro-4-ethoxy-1-nitrobenzene can be selectively reduced to the corresponding aniline (2-chloro-4-ethoxyaniline) without affecting the chloro substituent or cleaving the ethoxy ether linkage, provided appropriate reduction conditions are selected (e.g., catalytic hydrogenation with controlled catalyst loading, or dissolving metal reduction with careful stoichiometric control). The resulting aniline derivative serves as a versatile intermediate for diazonium chemistry, amide bond formation, and heterocycle construction, with the electron-donating ethoxy group activating the aromatic ring toward electrophilic substitution in downstream transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-ethoxy-1-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.